molecular formula C13H19NO2S B5348259 1-(butylsulfonyl)-2-methylindoline

1-(butylsulfonyl)-2-methylindoline

Cat. No. B5348259
M. Wt: 253.36 g/mol
InChI Key: NESIPWZWSKCRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-2-methylindoline is a chemical compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-2-methylindoline involves its interaction with specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have inhibitory effects on protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(butylsulfonyl)-2-methylindoline in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for targeted inhibition and manipulation of cellular function. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds.
However, there are also limitations to using this compound in lab experiments. Its complex synthesis method and limited availability can make it difficult to obtain in large quantities. Additionally, its specificity for certain enzymes and cellular signaling pathways can limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 1-(butylsulfonyl)-2-methylindoline. One area of focus is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other cellular signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods could expand its availability for use in scientific research.

Synthesis Methods

The synthesis of 1-(butylsulfonyl)-2-methylindoline is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the reaction of 2-methylindoline with butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-(butylsulfonyl)-2-methylindoline has been used in various scientific research studies due to its potential as a biological tool. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.

properties

IUPAC Name

1-butylsulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-4-9-17(15,16)14-11(2)10-12-7-5-6-8-13(12)14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESIPWZWSKCRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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